molecular formula C8H6N2O B067203 3-Iminoisoindolinone CAS No. 160956-19-4

3-Iminoisoindolinone

Cat. No. B067203
M. Wt: 146.15 g/mol
InChI Key: MMBYJYAFFGKUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iminoisoindolinone is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. It is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 3-Iminoisoindolinone is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. It has been shown to bind to the SH3 domain of the Src family kinases, which are involved in cell signaling pathways. By inhibiting these interactions, 3-Iminoisoindolinone may disrupt cellular processes that are involved in disease progression.

Biochemical And Physiological Effects

3-Iminoisoindolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and viruses. It has also been shown to modulate the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Iminoisoindolinone is its versatility as a building block for the synthesis of other biologically active compounds. It is also relatively easy to synthesize using different methods. However, one of the limitations of 3-Iminoisoindolinone is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-Iminoisoindolinone. One area of research is the development of more efficient and selective synthesis methods. Another area of research is the optimization of its biological activity through the synthesis of analogs and derivatives. Additionally, the study of its mechanism of action and its potential as a therapeutic agent for various diseases is an important area of future research.
Conclusion
In conclusion, 3-Iminoisoindolinone is a versatile molecule that has shown promising results in scientific research. Its potential applications in medicinal chemistry, drug discovery, and organic synthesis make it an important area of study. The development of more efficient synthesis methods, the optimization of its biological activity, and the study of its mechanism of action are important areas of future research.

Synthesis Methods

There are several methods of synthesizing 3-Iminoisoindolinone, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of tryptophan or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, and an amine in the presence of a Lewis acid catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired product and the availability of starting materials.

Scientific Research Applications

3-Iminoisoindolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a modulator of protein-protein interactions, which are involved in various cellular processes. In addition, 3-Iminoisoindolinone has been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

3-aminoisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYJYAFFGKUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iminoisoindolinone

CAS RN

14352-51-3
Record name 3-Amino-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14352-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iminoisoindolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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